Bimiralisib

Catalog No.
S002180
CAS No.
1225037-39-7
M.F
C17H20F3N7O2
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimiralisib

CAS Number

1225037-39-7

Product Name

Bimiralisib

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C17H20F3N7O2

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Description

Bimiralisib is under investigation in clinical trial NCT02723877 (PQR309 and Eribulin in Metastatic HER2 Negative and Triple-negative Breast Cancer (PIQHASSO)).
Bimiralisib is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Bimiralisib inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy. As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase. By inhibiting mTOR to a lesser extent than PI3K, PQR309 does not interfere with the mTOR-mediated negative feedback loop on PI3K signaling. Blocking the negative feedback loop would potentially increase PI3K signaling and decrease therapeutic efficacy.

Targeting Specific Cancers:

  • Lymphoma

    Bimiralisib has shown promise in treating relapsed or refractory lymphomas, particularly diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Phase I/II clinical trials have demonstrated objective response rates (tumor shrinkage) in patients with these types of lymphomas []. However, further research is needed to determine its long-term efficacy and optimal treatment regimens [].

  • Head and Neck Squamous Cell Carcinoma (HNSCC)

    Studies are investigating the effectiveness of bimiralisib in HNSCC with NOTCH1 mutations, which are specific genetic alterations found in some tumors. Early research suggests it may induce tumor shrinkage in a subset of patients [].

  • Other Cancers

    Bimiralisib is also being explored in various other cancers, including breast cancer, pancreatic cancer, and melanoma. However, these studies are still in the early stages, and more research is needed to assess its potential benefits and limitations in these contexts.

Mechanism of Action:

Bimiralisib works by inhibiting the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. By blocking this pathway at multiple points, bimiralisib can potentially slow down cancer cell growth and promote cell death [].

Ongoing Research:

Researchers are actively investigating bimiralisib in different ways, including:

  • Combination therapies: Evaluating the effectiveness of bimiralisib combined with other chemotherapeutic agents or targeted therapies for improved patient outcomes.
  • Identifying biomarkers: Studying specific genetic markers that can predict which patients are most likely to respond to bimiralisib treatment.
  • Developing new formulations: Exploring different delivery methods, such as topical formulations for specific skin cancers.

Bimiralisib, also known by its chemical name 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a potent dual inhibitor targeting phosphoinositide 3-kinase and mammalian target of rapamycin pathways. It is characterized by a complex molecular structure with the formula C₁₇H₂₀F₃N₇O₂ and a molecular weight of approximately 411.39 g/mol. Bimiralisib has shown promise in oncology as it modulates critical signaling pathways involved in cell growth, survival, and metabolism, particularly in various cancer types .

Bimiralisib acts by inhibiting the PI3K/mTOR signaling pathway. PI3K phosphorylates phosphatidylinositol (PI) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which activates mTOR complexes (mTORC1 and mTORC2) that regulate cell growth, proliferation, and survival []. Bimiralisib binds to the ATP binding pockets of both PI3K and mTOR, preventing their activation and downstream signaling, leading to cancer cell death [, ].

Bimiralisib acts primarily through the inhibition of the phosphoinositide 3-kinase pathway. This pathway is crucial for cellular processes such as growth and survival. The compound's mechanism involves the phosphorylation of specific substrates, leading to downstream effects on cell signaling. For example, it significantly reduces the phosphorylation of protein kinase B at serine 473 (pAKTSer473), indicating potent inhibition of the phosphoinositide 3-kinase signaling cascade .

The biological activity of Bimiralisib is primarily linked to its role as an inhibitor of both phosphoinositide 3-kinase and mammalian target of rapamycin pathways. In preclinical studies, it has demonstrated strong anti-cancer activity across various tumor models, particularly in cancers with mutations affecting the NOTCH1 pathway. The compound has been shown to induce apoptosis in cancer cells by disrupting critical survival signals and promoting cell cycle arrest .

Bimiralisib is primarily being investigated for its applications in oncology, particularly for treating advanced solid tumors and hematologic malignancies. Its ability to inhibit key signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Clinical trials have shown that Bimiralisib can be effective in patients with solid tumors that are resistant to standard therapies .

Studies on Bimiralisib's interactions have indicated that it can modulate immune responses by influencing T-lymphocyte and natural killer cell activities. It enhances leukocyte polarization and migration, which are crucial for effective immune responses against tumors. Additionally, its dual inhibition profile suggests potential interactions with other therapeutic agents targeting similar pathways, necessitating careful evaluation in combination therapy settings .

Several compounds share structural or functional similarities with Bimiralisib, particularly those that also target the phosphoinositide 3-kinase/mammalian target of rapamycin pathways. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
CopanlisibPhosphoinositide 3-kinase inhibitorApproved for indolent lymphoma; IV administration
BuparlisibDual phosphoinositide 3-kinase/mTOR inhibitorOral bioavailability; associated with neurotoxicity
PQR309Dual phosphoinositide 3-kinase/mTOR inhibitorBrain penetrant; developed for solid tumors

Bimiralisib stands out due to its balanced dual inhibition profile and favorable pharmacokinetics, which allows for flexible dosing schedules that may enhance patient compliance and therapeutic outcomes .

Molecular Formula and Composition (C17H20F3N7O2)

Bimiralisib possesses the molecular formula C17H20F3N7O2, representing a complex heterocyclic compound with a molecular composition that includes seventeen carbon atoms, twenty hydrogen atoms, three fluorine atoms, seven nitrogen atoms, and two oxygen atoms [1] [2] [3]. The molecular weight of this compound is precisely 411.4 grams per mole, with an exact mass of 411.1631 daltons and a monoisotopic mass of 411.163057401 daltons [1] [4] [5]. The Chemical Abstracts Service registry number for bimiralisib is 1225037-39-7, providing a unique identifier for this pharmaceutical compound [1] [6].

The elemental composition reflects the presence of multiple heterocyclic ring systems, with nitrogen atoms distributed throughout the triazine and pyridine cores, as well as within the morpholine substituents [1] [16]. The three fluorine atoms are exclusively located within the trifluoromethyl group attached to the pyridine ring, contributing significantly to the compound's lipophilic character and metabolic stability [16] [26]. The oxygen atoms are incorporated within the morpholine ring structures, forming ether linkages that enhance the compound's solubility profile [10] [11].

Elemental ComponentCountPercentage by MassFunctional Role
Carbon (C)1749.6%Structural framework
Hydrogen (H)204.9%Substitution and saturation
Fluorine (F)313.9%Electronic modulation
Nitrogen (N)723.8%Heterocyclic cores and basic centers
Oxygen (O)27.8%Morpholine ether linkages

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for bimiralisib is 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine [1] [2] [6]. This nomenclature reflects the hierarchical structure of the molecule, beginning with the pyridine ring as the primary heterocyclic base, which bears both an amine substituent at the 2-position and a trifluoromethyl group at the 4-position [1] [16]. The 5-position of the pyridine ring is substituted with a 1,3,5-triazine moiety that carries two morpholine groups at the 4- and 6-positions [16] [26].

Alternative systematic nomenclature includes the designation 2-pyridinamine, 5-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-4-(trifluoromethyl), which emphasizes the pyridinamine core structure [1] [4]. The compound is also referred to as 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine in various scientific literature [2] [6] [16]. These naming conventions follow International Union of Pure and Applied Chemistry rules for heterocyclic compounds, with priority given to the pyridine ring system as the principal functional group [6] [10].

The International Chemical Identifier representation is InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22), providing a unique structural descriptor [1] [6]. The corresponding International Chemical Identifier Key is ADGGYDAFIHSYFI-UHFFFAOYSA-N, serving as a shortened version of the full International Chemical Identifier [1] [2] [6].

Structural Characteristics and Functional Groups

Bimiralisib exhibits a complex molecular architecture comprising three distinct heterocyclic ring systems interconnected through aromatic carbon-nitrogen bonds [1] [16] [26]. The central structural feature is a 1,3,5-triazine ring that serves as the molecular scaffold, bearing two morpholine substituents at the 4- and 6-positions and a substituted pyridine ring at the 2-position [16] [26]. This triazine core adopts a planar conformation that facilitates extended aromatic conjugation throughout the molecule [16] [20].

The pyridine ring system contains a primary amine group at the 2-position and a trifluoromethyl substituent at the 4-position [1] [16]. The primary amine functionality provides hydrogen bonding capability essential for protein interactions, while the trifluoromethyl group contributes significant electronic effects through its strong electron-withdrawing character [16] [26]. The trifluoromethyl group adopts an out-of-plane orientation relative to the pyridine ring, minimizing steric interactions while maximizing electronic influence [16] .

The two morpholine rings represent identical six-membered saturated heterocycles containing both nitrogen and oxygen heteroatoms [1] [16]. Each morpholine adopts a chair conformation that provides optimal spatial orientation for intermolecular interactions [16] [28]. The morpholine nitrogen atoms function as tertiary amines, contributing to the compound's basic character, while the oxygen atoms form ether linkages that enhance conformational flexibility [10] [16].

Functional GroupChemical EnvironmentStructural RoleElectronic Character
1,3,5-TriazineAromatic heterocycleCentral scaffoldElectron-deficient
PyridineAromatic heterocycleHinge-binding regionModerately electron-deficient
Morpholine (2×)Saturated heterocycleSelectivity elementsElectron-rich
TrifluoromethylAlkyl substituentLipophilic modulatorStrongly electron-withdrawing
Primary amineAmino groupHydrogen bond donorElectron-donating

Stereochemical Analysis

Bimiralisib possesses no chiral carbon centers, resulting in a single stereoisomeric form that eliminates complications associated with enantiomeric mixtures [1] [16] [23]. The molecule exhibits pseudo-symmetry around the central triazine core, with two equivalent morpholine substituents occupying symmetrical positions [16] [28]. This structural arrangement provides balanced molecular properties while maintaining selectivity through subtle conformational differences [16] [24].

The triazine ring system maintains strict planarity due to aromatic conjugation, with all constituent atoms lying within the same plane [16] [20]. The pyridine ring adopts a coplanar orientation relative to the triazine system, extending the aromatic conjugation and facilitating optimal overlap of π-electron systems [16] [24]. This planar arrangement is crucial for effective binding to target proteins through π-π stacking interactions [20] [24].

Each morpholine ring adopts a chair conformation that represents the most thermodynamically stable arrangement [16] [28]. The chair conformation minimizes 1,3-diaxial interactions while positioning the nitrogen and oxygen heteroatoms in optimal orientations for intermolecular interactions [16] [24]. The morpholine rings can undergo conformational interconversion through ring-flipping mechanisms, providing dynamic flexibility within the overall rigid molecular framework [16] [28].

The trifluoromethyl group exhibits restricted rotation around the carbon-carbon bond connecting it to the pyridine ring [16] . This restricted rotation results from the significant steric bulk of the three fluorine atoms and their electronic repulsion from the π-electron system of the pyridine ring [16] . The preferred conformation positions the trifluoromethyl group perpendicular to the pyridine plane, minimizing unfavorable electronic interactions [16] [24].

Structural ElementGeometric FeatureConformational BehaviorStereochemical Impact
Triazine corePlanar aromatic ringRigid conformationFixed spatial orientation
Pyridine ringPlanar aromatic ringCoplanar with triazineExtended conjugation
Morpholine ringsChair conformationDynamic ring-flippingConformational flexibility
TrifluoromethylTetrahedral geometryRestricted rotationSteric and electronic effects

Physical Properties

Molecular Weight (411.4 g/mol)

The molecular weight of bimiralisib is 411.4 grams per mole, positioning this compound within the optimal range for drug-like properties according to pharmaceutical development guidelines [1] [4] [5]. This molecular weight value represents the sum of atomic weights for all constituent atoms within the molecular formula C17H20F3N7O2 [1] [2]. The exact mass determination yields 411.1631 daltons, while the monoisotopic mass is calculated as 411.163057401 daltons, reflecting the precise isotopic composition [1] [4] [5].

The molecular weight falls within the favorable range for oral bioavailability, as compounds with molecular weights between 300-500 grams per mole typically exhibit superior absorption and distribution characteristics [5] [9]. The relatively moderate molecular weight facilitates membrane permeation while maintaining sufficient molecular complexity for selective protein interactions [9] [11]. This molecular weight also supports favorable pharmacokinetic properties, including adequate half-life and clearance characteristics observed in preclinical studies [5] [26].

Comparative analysis with related phosphoinositide 3-kinase inhibitors reveals that bimiralisib possesses an optimal molecular weight that balances potency requirements with drug-like properties [5] [16]. The molecular weight contributes to the compound's ability to cross biological membranes, including the blood-brain barrier, which is essential for treating central nervous system malignancies [5] [9] [16].

Solubility Parameters

Bimiralisib exhibits distinct solubility characteristics across different solvent systems, reflecting its amphiphilic molecular structure [9] [10] [11]. In dimethyl sulfoxide, the compound demonstrates good solubility at concentrations up to 10 milligrams per milliliter, equivalent to approximately 24.3 millimolar [5] [9] [10]. This favorable solubility in dimethyl sulfoxide facilitates laboratory handling and formulation development for research applications [9] [14].

Ethanol solubility is more limited, with bimiralisib achieving maximum concentrations of 2 milligrams per milliliter under standard conditions [5] [10]. This moderate alcoholic solubility reflects the compound's balanced hydrophilic and lipophilic characteristics [9] [11]. The compound demonstrates poor aqueous solubility, being essentially insoluble in water under physiological conditions [5] [9] [11]. This hydrophobic character necessitates specialized formulation approaches for pharmaceutical development [9] [15].

The calculated logarithm of the partition coefficient (logP) value is 3.11, indicating favorable lipophilicity for membrane permeation and tissue distribution [1] [5] [16]. This logP value positions bimiralisib within the optimal range for oral absorption and brain penetration, crucial for its therapeutic applications [9] [16]. The polar surface area is calculated as 102-103 square angstroms, supporting favorable blood-brain barrier permeability [1] [5] [16].

Solvent SystemSolubility (mg/mL)Molar ConcentrationPractical Implications
Dimethyl sulfoxide1024.3 mMExcellent for research use
Ethanol24.9 mMModerate alcoholic solubility
WaterInsoluble<0.1 mMRequires formulation enhancement

Physical State and Appearance

Bimiralisib exists as a solid crystalline material under standard ambient conditions, exhibiting characteristic gray coloration [5] [6] [10]. The solid-state form represents the thermodynamically stable phase at room temperature and atmospheric pressure [10] [11]. This crystalline morphology contributes to the compound's chemical stability and facilitates accurate dosing in pharmaceutical applications [10] [27].

The gray appearance is characteristic of the pure compound and serves as a visual identification parameter for quality control purposes [5] [6] [10]. The specific coloration results from the extended aromatic conjugation within the molecular structure and the presence of the trifluoromethyl substituent [6] [10]. The compound maintains its solid state across a wide temperature range, demonstrating thermal stability under normal storage conditions [10] [26].

Physical handling characteristics include low hygroscopicity, meaning the compound does not readily absorb atmospheric moisture [10] [27]. This property contributes to long-term stability during storage and reduces the risk of degradation through hydrolytic processes [10] [26]. The crystalline form exhibits good flow properties and minimal static charge accumulation, facilitating pharmaceutical processing operations [10] [11].

Stability Profile

Bimiralisib demonstrates excellent chemical stability under standard storage conditions, with no detectable decomposition at normal ambient temperatures [10] [26] [27]. The compound requires refrigerated storage at 2-8°C to maintain optimal long-term stability, similar to many pharmaceutical compounds containing heterocyclic structures [10] [27]. Protection from light exposure is recommended during storage to prevent potential photodegradation reactions [10] [27].

Metabolic stability studies reveal species-dependent differences in compound degradation rates [26]. In human liver microsomes, bimiralisib retains 84.6% of its initial concentration after 30 minutes of incubation, indicating high metabolic stability [26]. Rat liver microsomes show even greater stability, with 99.9% of the compound remaining after the same time period [26]. Mouse liver microsomes demonstrate more rapid metabolism, with only 60.7% remaining after 30 minutes [26].

Hepatocyte stability studies provide additional insights into metabolic behavior across species [26]. In human hepatocytes, bimiralisib exhibits a half-life of 9.4 hours, suggesting favorable pharmacokinetic properties for clinical applications [26]. Mouse hepatocytes show significantly faster metabolism, with a half-life of approximately 45 minutes [26]. These species differences reflect variations in cytochrome P450 enzyme expression and activity patterns [26] [27].

The compound demonstrates excellent chemical stability in aqueous solutions when protected from extreme pH conditions and oxidizing agents [10] [26]. Thermal analysis indicates no decomposition occurs below 100°C under normal atmospheric conditions [10]. The triazine and pyridine ring systems provide inherent stability through aromatic conjugation, while the morpholine substituents resist oxidation under normal storage conditions [10] [16] [26].

Stability ParameterConditionsResultsClinical Relevance
Human microsomal30 min, 37°C84.6% remainingHigh metabolic stability
Rat microsomal30 min, 37°C99.9% remainingExcellent stability
Mouse microsomal30 min, 37°C60.7% remainingModerate stability
Human hepatocyte37°C9.4 h half-lifeFavorable pharmacokinetics
Mouse hepatocyte37°C45 min half-lifeSpecies-dependent metabolism
ThermalAmbient conditionsNo decompositionStable formulation

XLogP3

1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

411.16305739 g/mol

Monoisotopic Mass

411.16305739 g/mol

Heavy Atom Count

29

UNII

6Z3QHB00LB

Wikipedia

PQR309

Dates

Last modified: 08-15-2023
[1]. Cmiljanovic Vladimir, et al. Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation. From PCT Int. Appl. (2010), WO 2010052569 A2 20100514.

Explore Compound Types